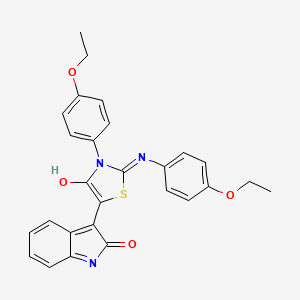

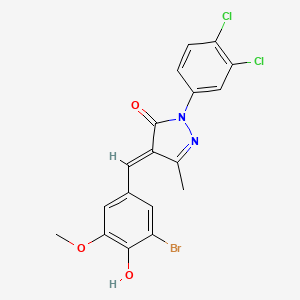

![molecular formula C19H16N4O5 B11692674 N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)

N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[(E)-(2-hidroxi-3-metoxifenil-5-nitro)metilideno]-2-metilquinolina-4-carbohidrazida es un compuesto orgánico complejo que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un enlace C=N, que se forma por la condensación de una amina y un compuesto carbonílico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N'-[(E)-(2-hidroxi-3-metoxifenil-5-nitro)metilideno]-2-metilquinolina-4-carbohidrazida normalmente implica la condensación de 2-hidroxi-3-metoxibenzaldehído-5-nitro con 2-metilquinolina-4-carbohidrazida. La reacción se suele llevar a cabo en un disolvente como el etanol o el metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación de la base de Schiff y, a continuación, el producto se aísla por filtración y se purifica por recristalización .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial de este compuesto no están bien documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes, como la cromatografía en columna o la cristalización.

Análisis de las Reacciones Químicas

Tipos de Reacciones

N'-[(E)-(2-hidroxi-3-metoxifenil-5-nitro)metilideno]-2-metilquinolina-4-carbohidrazida puede experimentar diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar las quinonas o derivados nitro correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.

Sustitución: Los grupos metoxilo y nitro pueden sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio (NaBH₄) o el gas hidrógeno (H₂) en presencia de un catalizador.

Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) o los nucleófilos (NH₃, OH⁻) pueden facilitar las reacciones de sustitución.

Principales Productos

Oxidación: Quinonas o derivados nitro.

Reducción: Derivados amino.

Sustitución: Diversos derivados sustituidos en función de los reactivos utilizados.

Análisis De Reacciones Químicas

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

Oxidation: Quinones or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N'-[(E)-(2-hidroxi-3-metoxifenil-5-nitro)metilideno]-2-metilquinolina-4-carbohidrazida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.

Biología: Se ha investigado su posible uso como inhibidor enzimático o agente antimicrobiano.

Medicina: Se ha explorado su posible uso como agente anticancerígeno y antiinflamatorio.

Mecanismo De Acción

El mecanismo de acción de N'-[(E)-(2-hidroxi-3-metoxifenil-5-nitro)metilideno]-2-metilquinolina-4-carbohidrazida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a iones metálicos, formando complejos estables que pueden inhibir la actividad enzimática. Además, sus grupos nitro y metoxilo pueden participar en reacciones redox, contribuyendo a su actividad biológica. Las vías y las dianas moleculares exactas dependen de la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Compuestos Similares

- N'-[(E)-(2,5-dimetoxifenil)metilideno]bifenil-4-carbohidrazida

- N'-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidrazida

- N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]-3-yodobenzohidrazida

Singularidad

N'-[(E)-(2-hidroxi-3-metoxifenil-5-nitro)metilideno]-2-metilquinolina-4-carbohidrazida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia de grupos metoxilo y nitro, junto con el esqueleto de quinolina, lo convierte en un compuesto versátil para diversas aplicaciones .

Propiedades

Fórmula molecular |

C19H16N4O5 |

|---|---|

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C19H16N4O5/c1-11-7-15(14-5-3-4-6-16(14)21-11)19(25)22-20-10-12-8-13(23(26)27)9-17(28-2)18(12)24/h3-10,24H,1-2H3,(H,22,25)/b20-10+ |

Clave InChI |

NALIIICREMKATF-KEBDBYFISA-N |

SMILES isomérico |

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |

SMILES canónico |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |

Solubilidad |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)

![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)

![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)

![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)

![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)